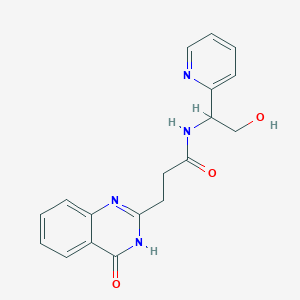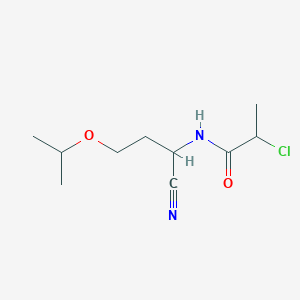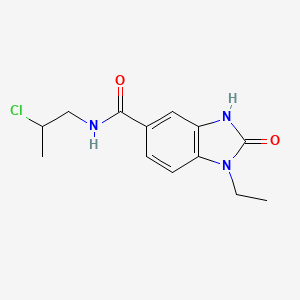![molecular formula C16H25N3O2 B7432168 tert-butyl N-[[4-(1-bicyclo[3.1.0]hexanyl)-2-methylpyrazol-3-yl]methyl]carbamate](/img/structure/B7432168.png)
tert-butyl N-[[4-(1-bicyclo[3.1.0]hexanyl)-2-methylpyrazol-3-yl]methyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-[[4-(1-bicyclo[3.1.0]hexanyl)-2-methylpyrazol-3-yl]methyl]carbamate is a chemical compound used in scientific research applications. It is a carbamate derivative that has been synthesized and studied for its potential biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of tert-butyl N-[[4-(1-bicyclo[3.1.0]hexanyl)-2-methylpyrazol-3-yl]methyl]carbamate is not fully understood. However, it is believed to interact with proteins and enzymes in the body, leading to changes in their structure and function. This can result in various biochemical and physiological effects.
Biochemical and Physiological Effects:
Tert-butyl N-[[4-(1-bicyclo[3.1.0]hexanyl)-2-methylpyrazol-3-yl]methyl]carbamate has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. It has also been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using tert-butyl N-[[4-(1-bicyclo[3.1.0]hexanyl)-2-methylpyrazol-3-yl]methyl]carbamate in lab experiments is its potential as a therapeutic agent for the treatment of various diseases. It can also be used as a biochemical tool to study the structure and function of proteins. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for the study of tert-butyl N-[[4-(1-bicyclo[3.1.0]hexanyl)-2-methylpyrazol-3-yl]methyl]carbamate. One direction is to further investigate its potential as a therapeutic agent for the treatment of various diseases, such as cancer and Alzheimer's disease. Another direction is to study its interaction with specific proteins and enzymes in the body to better understand its mechanism of action. Additionally, further research can be done to optimize the synthesis method and to develop new derivatives with improved properties.
Métodos De Síntesis
The synthesis of tert-butyl N-[[4-(1-bicyclo[3.1.0]hexanyl)-2-methylpyrazol-3-yl]methyl]carbamate involves several steps. The first step is the preparation of 4-(1-bicyclo[3.1.0]hexanyl)-2-methylpyrazole, which is then reacted with tert-butyl chloroformate to form tert-butyl N-(4-(1-bicyclo[3.1.0]hexanyl)-2-methylpyrazol-3-yl)carbamate. Finally, this compound is treated with sodium hydroxide to obtain tert-butyl N-[[4-(1-bicyclo[3.1.0]hexanyl)-2-methylpyrazol-3-yl]methyl]carbamate.
Aplicaciones Científicas De Investigación
Tert-butyl N-[[4-(1-bicyclo[3.1.0]hexanyl)-2-methylpyrazol-3-yl]methyl]carbamate has been used in various scientific research applications. It has been studied for its potential as a therapeutic agent for the treatment of various diseases, including cancer and Alzheimer's disease. It has also been used as a biochemical tool to study the structure and function of proteins.
Propiedades
IUPAC Name |
tert-butyl N-[[4-(1-bicyclo[3.1.0]hexanyl)-2-methylpyrazol-3-yl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-15(2,3)21-14(20)17-10-13-12(9-18-19(13)4)16-7-5-6-11(16)8-16/h9,11H,5-8,10H2,1-4H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMTJRXOEIBZWTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C=NN1C)C23CCCC2C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(methylamino)-2-oxoethyl]-N-(2-methylidenebutyl)-3-(2-methylsulfanylimidazol-1-yl)benzamide](/img/structure/B7432085.png)
![N-(2-bromoprop-2-enyl)-N-[2-(methylamino)-2-oxoethyl]-3-(2-methylsulfanylimidazol-1-yl)benzamide](/img/structure/B7432098.png)
![N-(3-fluoropropyl)-N-[2-(methylamino)-2-oxoethyl]-3-(2-methylsulfanylimidazol-1-yl)benzamide](/img/structure/B7432104.png)
![N-but-2-ynyl-N-[2-(methylamino)-2-oxoethyl]-3-(2-methylsulfanylimidazol-1-yl)benzamide](/img/structure/B7432109.png)



![5-[(2-Chloropropanamido)methyl]-4,5-dihydro-1,2-oxazole-3-carboxamide](/img/structure/B7432146.png)
![2-chloro-N-[3-(dimethylsulfamoyl)-1,1,1-trifluoropropan-2-yl]propanamide](/img/structure/B7432149.png)
![tert-butyl N-[1-[[(3R,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]oxan-4-yl]amino]-1-oxopropan-2-yl]carbamate](/img/structure/B7432157.png)
![N-[(4-cyanocyclohexyl)methyl]thiadiazole-5-carboxamide](/img/structure/B7432166.png)
![tert-butyl N-[3-[[[(1S,4R)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbonyl]amino]methyl]oxetan-3-yl]carbamate](/img/structure/B7432173.png)
![Methyl 1-[2,2-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]oxane-4-carbonyl]-5-hydroxypiperidine-3-carboxylate](/img/structure/B7432180.png)
![3-[4-[2-(1-Hydroxycyclohexyl)ethylcarbamoylamino]butanoylamino]propanoic acid](/img/structure/B7432191.png)